4-(4-Butylphenyl)-4-oxobutanoic acid
Overview
Description
The compound "4-(4-Butylphenyl)-4-oxobutanoic acid" is a derivative of 4-oxobutanoic acid, which is a biologically active species and serves as a versatile intermediate for further derivatization . It is related to various 4-substituted 2,4-dioxobutanoic acids, which have been synthesized and studied for their potential as inhibitors of glycolic acid oxidase . These compounds are of interest due to their biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of related 4-oxobutanoic acid derivatives has been achieved through various methods. For instance, microwave-assisted synthesis has been employed for the preparation of 4-oxo-2-butenoic acids via aldol-condensation of glyoxylic acid with methyl ketone derivatives, providing a range of products under different conditions . Additionally, a novel synthesis involving a copper-catalyzed cross-coupling reaction has been reported for a new surfactant derivative containing a benzene ring . These methods highlight the advancements in synthetic techniques to obtain 4-oxobutanoic acid derivatives efficiently.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction . For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was elucidated, and its vibrational wavenumbers were computed using computational methods . The geometrical parameters obtained from X-ray diffraction studies were found to be in agreement with calculated values, indicating the reliability of these methods in determining molecular structures .
Chemical Reactions Analysis
The reactivity of 4-aryl-4-oxobutanoic acids has been explored in condensation reactions with benzylamines, leading to the formation of pyrrolone derivatives . The microwave-mediated reaction conditions differed from earlier reports, showcasing the importance of reaction conditions on the outcome of synthetic pathways. Additionally, the metabolic chiral inversion of various 4-phenyl-4-oxobutanoic acids has been studied, revealing the influence of chemical structure on this process .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-oxobutanoic acid derivatives have been characterized through various analytical techniques. For instance, the thermal stability, crystal structure, and hydrogen bonding patterns of these compounds have been investigated . The nonlinear optical properties of a semi-organic derivative were also studied, demonstrating its potential application in NLO devices . These analyses contribute to a comprehensive understanding of the properties of 4-oxobutanoic acid derivatives, which is essential for their application in various fields.
Scientific Research Applications
Molecular Docking and Spectroscopic Studies
4-(4-Butylphenyl)-4-oxobutanoic acid and its derivatives have been the subject of various spectroscopic and structural investigations. Studies using experimental and theoretical approaches, including FT-IR, FT-Raman spectra, and DFT calculations, have provided insights into their molecular stability, reactivity, and nonlinear optical properties. These compounds show potential in the field of nonlinear optical materials due to their high first hyperpolarizabilities and dipole moments. Additionally, their molecular geometry and electron localization function indicate significant noncovalent interactions like hydrogen bonding and Van der Waals interactions, relevant in molecular design and pharmacology (Vanasundari et al., 2018).
Synthesis and Structure Analysis
Research has been conducted on synthesizing and analyzing the structure of related compounds. This includes 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, which was synthesized and confirmed using IR, NMR, and X-ray diffraction studies. Computational methods were used to understand the molecular vibrations, stability, and charge transfer within the molecule. These studies are crucial for developing new compounds with potential applications in various fields, including material science and pharmacology (Rahul Raju et al., 2015).
Novel Surfactant Synthesis
A novel surfactant derivative of 4-(4-Butylphenyl)-4-oxobutanoic acid, namely 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, was synthesized using a copper-catalyzed cross-coupling reaction. Characterization through FTIR, NMR, and mass spectrometry, along with dynamic light scattering and atomic force microscopy studies, revealed its unique properties, indicating potential applications in the field of material sciences and nanotechnology (Minggui Chen et al., 2013).
Reactions with Binucleophiles
Research has explored the reactions of substituted 4-oxobutanoic acids with binucleophiles, leading to the formation of various fused tricyclic systems. Understanding these reactions is essential for developing new synthetic pathways and designing novel compounds for pharmaceutical and industrial applications (V. Grinev et al., 2017).
Microwave-Assisted Synthesis
4-Oxobutenoic acids, including derivatives of 4-(4-Butylphenyl)-4-oxobutanoic acid, have been synthesized using microwave-assisted aldol-condensation. This method offers a more efficient, clean, and versatile approach for synthesizing biologically active species and intermediates for further derivatization (Mélanie Uguen et al., 2021).
Nonlinear Optical Applications
There has been a focus on developing novel semi-organometallic nonlinear optical crystals using derivatives of 4-(4-Butylphenyl)-4-oxobutanoic acid. Such research is vital for advancing materials science, particularly in the development of new optical materials with enhanced properties (E. Vinoth et al., 2020).
properties
IUPAC Name |
4-(4-butylphenyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-3-4-11-5-7-12(8-6-11)13(15)9-10-14(16)17/h5-8H,2-4,9-10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXSYJVVDLNUAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384258 | |
Record name | 4-(4-butylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Butylphenyl)-4-oxobutanoic acid | |
CAS RN |
72271-71-7 | |
Record name | 4-(4-butylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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